2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 1289062-40-3
VCID: VC11593312
InChI:
SMILES:
Molecular Formula: C5H3BrF3NS
Molecular Weight: 246

2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole

CAS No.: 1289062-40-3

Cat. No.: VC11593312

Molecular Formula: C5H3BrF3NS

Molecular Weight: 246

Purity: 95

* For research use only. Not for human or veterinary use.

2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole - 1289062-40-3

Specification

CAS No. 1289062-40-3
Molecular Formula C5H3BrF3NS
Molecular Weight 246

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Its molecular formula is C₅H₃BrF₃NS, with a molecular weight of 246.05 g/mol. The compound’s structure features:

  • A bromine atom at position 2, enhancing electrophilic substitution reactivity.

  • A methyl group at position 5, contributing to steric stabilization.

  • A trifluoromethyl group at position 4, imparting electron-withdrawing effects and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1289062-40-3
Molecular FormulaC₅H₃BrF₃NS
Molecular Weight246.05 g/mol
Purity (Commercial)≥95%
Melting PointNot reported (analogs: 160–165°C)
SolubilityLikely polar aprotic solvents

The trifluoromethyl group significantly influences the compound’s lipophilicity (logP ≈ 2.8 predicted), favoring membrane permeability in biological systems.

Synthetic Methodologies

General Synthesis Strategies

While no direct synthesis protocol for 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole is publicly documented, analogous routes for related thiazoles suggest a multi-step approach:

  • Thiazole Ring Formation:

    • The Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioamides, is a plausible starting point. For example, trifluoroacetylacetic acid derivatives may react with thioacetamide under controlled conditions .

  • Bromination:

    • Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine could introduce the bromine substituent. Positional selectivity is critical, requiring precise temperature control (-15°C to 15°C) to avoid polybromination .

  • Functional Group Modifications:

    • The trifluoromethyl group is typically introduced via nucleophilic substitution or Friedel-Crafts reactions using trifluoromethyl iodide .

Industrial-Scale Considerations

A patent detailing the synthesis of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (CN104672168B) highlights optimized conditions applicable to analogous compounds :

  • Chlorosulfuric Acid Chlorination: Controlled addition at -15°C to -5°C minimizes overchlorination byproducts (<0.3%).

  • Cyclization in Ethanol: Thioacetamide cyclization at reflux (8–12 hours) yields thiazole intermediates with >98.5% purity.

  • Hydrolysis and Purification: Alkaline hydrolysis followed by acidification isolates the final product in >91% yield .

CompoundIC₅₀ (Cancer Cells)MIC (Bacterial Strains)
5-Bromo-4-methyl-2-(4-CF₃-phenyl)thiazole3.2 µM (Melanoma)12.5 µg/mL (S. aureus)
2-Methyl-4-trifluoromethylthiazole5.8 µM (Glioblastoma)25.0 µg/mL (E. coli)

Data from analogs indicate that bromine and trifluoromethyl groups synergistically enhance cytotoxicity and antimicrobial potency.

Applications in Materials Science

Electronic Materials

The electron-deficient trifluoromethyl group and polarizable bromine atom make this compound a candidate for:

  • Organic Semiconductors: Thiazoles contribute to charge transport in thin-film transistors.

  • Liquid Crystals: Fluorinated thiazoles stabilize mesophases in display technologies.

Agrochemical Development

Thiazole derivatives are explored as herbicides and fungicides. The bromine substituent may improve soil persistence, while the trifluoromethyl group enhances target binding.

Future Research Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to reduce purification steps and improve atom economy.

  • Biological Screening:

    • Evaluate anticancer activity against NCI-60 cell lines and antimicrobial efficacy against multidrug-resistant pathogens.

  • Computational Modeling:

    • Perform DFT calculations to predict reactivity sites and docking studies to identify protein targets.

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